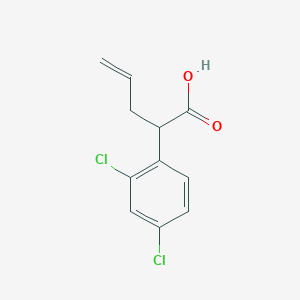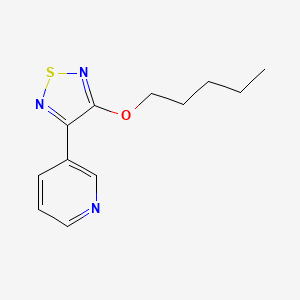
5-Octyl-2-phenoxyphenol
Overview
Description
5-octyl-2-phenoxyphenol: is an organic compound belonging to the class of diphenyl ethers. It consists of a phenoxy group attached to a phenol ring, with an octyl chain at the 5-position of the phenol ring. This compound is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-octyl-2-phenoxyphenol typically involves the reaction of 5-chloro-2-nitrophenol with octyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an argon atmosphere at elevated temperatures. The resulting product is then subjected to reduction to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-octyl-2-phenoxyphenol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of substituted phenoxyphenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of this compound.
Substitution: Substituted phenoxyphenols with various functional groups.
Scientific Research Applications
Chemistry: 5-octyl-2-phenoxyphenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, including Mycobacterium tuberculosis .
Medicine: Research has indicated that this compound can inhibit the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the survival of Mycobacterium tuberculosis. This makes it a potential candidate for the development of new antitubercular drugs .
Industry: In industrial applications, this compound is used as an additive in the production of plastics, adhesives, and coatings. Its ability to improve thermal stability and flame resistance makes it valuable in these industries .
Mechanism of Action
The primary mechanism of action of 5-octyl-2-phenoxyphenol involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the fatty acid elongation cycle in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Triclosan: Another diphenyl ether with antimicrobial properties.
Isoniazid: A well-known antitubercular drug that also targets the InhA enzyme.
5-pentyl-2-phenoxyphenol: A structurally similar compound with a shorter alkyl chain.
Uniqueness: 5-octyl-2-phenoxyphenol is unique due to its longer octyl chain, which may contribute to its enhanced lipophilicity and ability to interact with lipid membranes. This structural feature can influence its biological activity and make it more effective in certain applications compared to its shorter-chain analogs .
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-octyl-2-phenoxyphenol |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-11-17-14-15-20(19(21)16-17)22-18-12-9-7-10-13-18/h7,9-10,12-16,21H,2-6,8,11H2,1H3 |
InChI Key |
JOWYBLIPWAMIHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
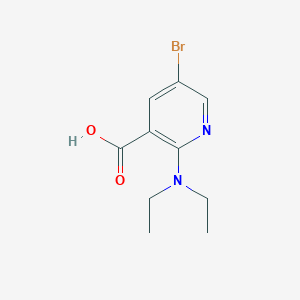
amino}methyl)furan-3-carboxylic acid](/img/structure/B8378369.png)
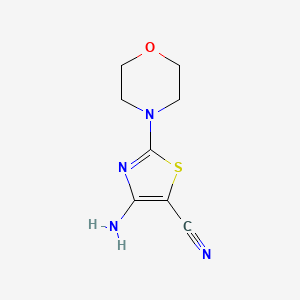
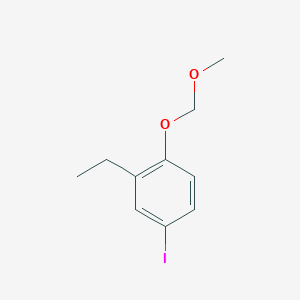
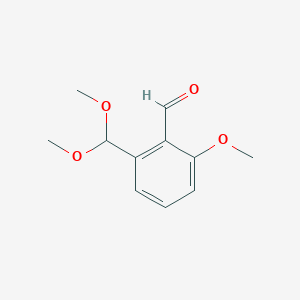
![alpha-[2-(3-fluorophenyl) ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8378403.png)
![6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)
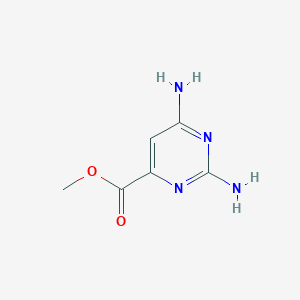
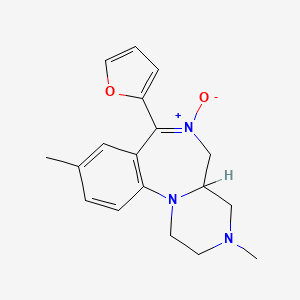
![Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)
